N-Acetyl-D-glucosamine-13C-1
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Overview
Description
N-Acetyl-D-glucosamine-13C-1 is a monosaccharide derivative of glucosamine, where the carbon atom at the carbon-1 position is substituted with the 13C isotope. This compound is often used in biochemical research, particularly in nuclear magnetic resonance (NMR) experiments as a tracer for metabolic studies . It is a stable isotope-labeled compound that allows researchers to track and analyze metabolic pathways and biochemical processes with high precision.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-13C-1 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the following steps:
Deacetylation: Chitin is first deacetylated to produce chitosan.
Hydrolysis: Chitosan is then hydrolyzed using hydrochloric acid to yield D-glucosamine.
Acetylation: D-glucosamine is acetylated using acetic anhydride to produce N-Acetyl-D-glucosamine.
Isotope Labeling: The final step involves introducing the 13C isotope at the carbon-1 position through a specific labeling reaction.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation and enzymatic hydrolysis. Microbial fermentation using genetically modified bacteria can produce high yields of glucosamine, which is then acetylated and labeled with the 13C isotope. Enzymatic hydrolysis of chitin using chitinase enzymes is another eco-friendly and efficient method for producing N-Acetyl-D-glucosamine .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glucosamine-13C-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-acetyl-D-glucosaminic acid.
Reduction: Reduction reactions can convert it to N-acetyl-D-glucosamine alcohol.
Substitution: It can undergo substitution reactions where the acetyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: N-acetyl-D-glucosaminic acid
Reduction: N-acetyl-D-glucosamine alcohol
Substitution: Various substituted glucosamine derivatives
Scientific Research Applications
N-Acetyl-D-glucosamine-13C-1 has a wide range of scientific research applications:
Chemistry: Used as a tracer in NMR spectroscopy to study metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the metabolism of glucosamine and its derivatives in living organisms.
Medicine: Used in research related to osteoarthritis, cancer, and other diseases where glucosamine metabolism plays a role.
Industry: Employed in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-D-glucosamine-13C-1 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It is involved in glycoprotein metabolism, forming glycosaminoglycans (GAGs) that are essential for the structure and function of connective tissues. The labeled carbon allows researchers to track its incorporation and transformation within these pathways, providing insights into biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound.
N-Acetyl-D-mannosamine-13C-1: Another stable isotope-labeled compound used in similar research applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed mechanisms of glucosamine metabolism is crucial .
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i4+1 |
InChI Key |
MBLBDJOUHNCFQT-DJXBAJPFSA-N |
Isomeric SMILES |
C[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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